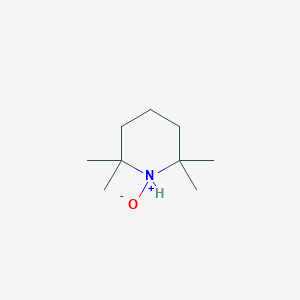
2,2,6,6-Tetramethyl-piperidine 1-oxide
Cat. No. B8693665
Key on ui cas rn:
5132-07-0
M. Wt: 157.25 g/mol
InChI Key: RVWUHFFPEOKYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05118866
Procedure details


From 50 to 60 ml of oxygen per minute were passed through a solution of 30.0 g (142.7 millimoles) of ethyl 8-hydroxy-2,6-dimethylocta-2,4,6-trien-1-oate (isomer mixture) and 2.23 g (14.3 millimoles) of 2,2,6,6-tetramethylpiperidine 1-oxide in 75 ml of N,N-dimethylformamide, after the addition of 1.42 g (14.3 millimoles) of copper(I) chloride, the temperature being kept at from 20° to 35° C. with the aid of an ice bath. After 1 hour, the mixture was poured onto 150 ml of aqueous sodium chloride solution and extracted with methyl tert-butyl ether. The organic phase was first washed with a solution of sodium iodide in 5% strength hydrochloric acid, shaken with aqueous sodium thiosulfate solution, washed with water and then dried over sodium sulfate, after which the solvent was removed under reduced pressure. 27.3 g (92% yield) of ethyl 2,6-dimethyl-8-oxoocta-2,4,6-trien-1-oate were obtained.

Name
ethyl 8-hydroxy-2,6-dimethylocta-2,4,6-trien-1-oate
Quantity
30 g
Type
reactant
Reaction Step Two




Name
copper(I) chloride
Quantity
1.42 g
Type
catalyst
Reaction Step Six

Yield
92%
Identifiers


|
REACTION_CXSMILES
|
O=O.[OH:3][CH2:4][CH:5]=[C:6]([CH3:17])[CH:7]=[CH:8][CH:9]=[C:10]([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12].CC1(C)CCCC(C)(C)[NH+]1[O-].[Cl-].[Na+]>CN(C)C=O.[Cu]Cl>[CH3:16][C:10](=[CH:9][CH:8]=[CH:7][C:6]([CH3:17])=[CH:5][CH:4]=[O:3])[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
55 (± 5) mL
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
Step Two
|
Name
|
ethyl 8-hydroxy-2,6-dimethylocta-2,4,6-trien-1-oate
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC=C(C=CC=C(C(=O)OCC)C)C
|
Step Three
|
Name
|
|
|
Quantity
|
2.23 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1([NH+](C(CCC1)(C)C)[O-])C
|
Step Four
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Six
|
Name
|
copper(I) chloride
|
|
Quantity
|
1.42 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
shaken with aqueous sodium thiosulfate solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature being kept at from 20° to 35° C. with the aid of an ice bath
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methyl tert-butyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was first washed with a solution of sodium iodide in 5% strength hydrochloric acid
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which the solvent was removed under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OCC)=CC=CC(=CC=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.3 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
